N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a chlorobenzyl group with a cyclopenta-pyrazolo-pyrazine core, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced through a series of cyclization reactions, often involving intermediates like cyclopentanone or its derivatives.
Attachment of the 4-Chlorobenzyl Group: This step usually involves a nucleophilic substitution reaction where the 4-chlorobenzyl group is attached to the nitrogen atom of the pyrazolo[1,5-a]pyrazine core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to these targets, while the pyrazolo[1,5-a]pyrazine core could facilitate interactions with active sites or allosteric sites on proteins. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the ring system, which can affect their biological activity and chemical reactivity.
Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine derivatives: These compounds have variations in the substituents attached to the core structure, leading to differences in their properties and applications.
Uniqueness
N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is unique due to its specific combination of a chlorobenzyl group and a cyclopenta-pyrazolo-pyrazine core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-13-6-4-12(5-7-13)10-19-17(23)21-8-9-22-16(11-21)14-2-1-3-15(14)20-22/h4-7H,1-3,8-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOXIAUDQOOTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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